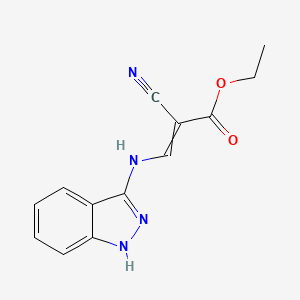

Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate

Description

Properties

IUPAC Name |

ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2/c1-2-19-13(18)9(7-14)8-15-12-10-5-3-4-6-11(10)16-17-12/h3-6,8H,2H2,1H3,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJCKTVRFLEWSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=NNC2=CC=CC=C21)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate typically involves the reaction of indazole derivatives with ethyl cyanoacetate under specific reaction conditions. One common method involves the use of a base, such as sodium ethoxide, to facilitate the reaction. The reaction is usually carried out in an organic solvent, such as ethanol, at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques, such as continuous flow reactors, may be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate has been investigated for its potential therapeutic effects. The indazole moiety is known for its biological activity, including anti-inflammatory and anticancer properties. Research indicates that derivatives of indazole can inhibit various cancer cell lines, suggesting that this compound may exhibit similar effects.

Case Study:

A study published in a peer-reviewed journal explored the synthesis of various indazole derivatives, including this compound, demonstrating their efficacy against specific cancer types. The results showed significant inhibition of cell proliferation in vitro, warranting further investigation into its mechanism of action and potential as a drug candidate .

Organic Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the development of novel pharmaceuticals. Its ability to undergo various chemical transformations makes it a valuable building block in synthetic pathways.

Synthesis Example:

Researchers have utilized this compound in the synthesis of complex organic molecules through Michael addition reactions and cycloaddition processes. These reactions highlight the versatility of the compound in generating diverse chemical entities .

Material Science

In material science, this compound is being explored for its potential use in developing new materials with unique properties. Its structural characteristics could lead to applications in creating polymeric materials or nanocomposites.

Research Insight:

Studies have indicated that compounds with cyano and indazole functionalities can enhance the thermal and mechanical properties of polymers when incorporated into their matrices. This opens avenues for developing advanced materials suitable for various industrial applications .

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The exact molecular targets and pathways involved may vary depending on the specific biological context and the type of cells or organisms being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethyl 2-cyano-3-(chromon-3-yl)prop-2-enoate (Chromone Derivative)

- Structure : Replaces the indazole group with a chromone (benzopyran-4-one) moiety.

- Reactivity : Reacts with 1H-benzimidazol-2-ylacetonitrile to form pyrido[1,2-a]benzimidazole derivatives, demonstrating utility in constructing polycyclic systems .

- Key Difference : The electron-deficient chromone core may enhance electrophilic reactivity compared to indazole, which has a hydrogen-bond-donating NH group.

Ethyl-2-cyano-3-(furan-2-yl)prop-2-enoate (Furan Derivatives)

- Structure : Substitutes indazole with a furan ring.

Thermodynamic Properties :

Compound Phase Transition Data (K) Heat Capacity (J/mol·K) at 298 K Furan Derivative I 78–370 (solid phase) 250.3 ± 1.5 Furan Derivative II 78–370 (solid phase) 265.8 ± 1.7

2-[2-(2-Methoxyethoxy)ethoxy]ethyl (2E)-2-cyano-3-[6-(piperidin-1-yl)naphthalen-2-yl]prop-2-enoate (Naphthalene-Piperidine Derivative)

- Structure : Features a naphthalene core with a piperidine substituent.

- Application: Developed as afbobetin hydrochloride, a diagnostic agent for Alzheimer’s disease. The hydrophilic polyethylene glycol (PEG)-like side chain enhances solubility, contrasting with the ethyl ester group in the indazole compound .

- Key Difference : The extended aromatic system (naphthalene vs. indazole) and basic piperidine group may improve blood-brain barrier penetration.

Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate (Pyrrole Derivative)

- Structure : Substitutes indazole with an N-methylpyrrole group.

- Synthetic Challenge : Formed inadvertently during attempts to synthesize pyridone derivatives, highlighting the sensitivity of α,β-unsaturated nitriles to substituent electronic effects .

Hydrogen Bonding and Crystal Packing

The indazole group in Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate enables NH···N and NH···O hydrogen bonds, which are critical in supramolecular assembly. Graph-set analysis (e.g., Etter’s rules) predicts that indazole derivatives may form R₂²(8) motifs (two donors/acceptors in an 8-membered ring), whereas furan or pyrrole analogs lack strong hydrogen-bond donors, leading to less directional packing .

Pharmacological Potential

- Indazole vs. Chromone and furan derivatives are less explored in drug discovery but are common in natural products .

- Naphthalene-Piperidine Analog: Demonstrates that prop-2-enoate scaffolds can be tailored for neurological applications via strategic aromatic substitutions .

Biological Activity

Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide an in-depth analysis of its biological activity, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound has the chemical formula CHNO and a molecular weight of 244.26 g/mol. The compound features a cyano group, an indazole moiety, and an ethyl ester functional group, contributing to its diverse biological properties.

Structure

- IUPAC Name : this compound

- CAS Number : 1858264-22-8

- Molecular Formula : CHNO

Anticancer Properties

Research indicates that this compound exhibits anticancer activity. A study demonstrated that the compound inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| A549 (Lung) | 20 | Cell cycle arrest at G1 phase |

| HeLa (Cervical) | 18 | Inhibition of mitochondrial function |

Antimicrobial Activity

The compound also shows promising antimicrobial properties. In vitro studies have revealed its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a potential lead compound for developing new antibiotics.

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Effective against Gram-positive bacteria |

| Escherichia coli | 64 | Effective against Gram-negative bacteria |

Enzyme Inhibition

This compound has been identified as an inhibitor of specific enzymes involved in cancer metabolism. For instance, it inhibits ribonucleotide reductase (RR), which is crucial for DNA synthesis in rapidly dividing cells.

Study on Anticancer Effects

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on MCF-7 cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis.

Antimicrobial Efficacy Research

A study conducted at a university laboratory assessed the antimicrobial efficacy of the compound against clinical isolates of E. coli and S. aureus. The findings revealed that the compound not only inhibited bacterial growth but also disrupted biofilm formation, suggesting its potential application in treating biofilm-associated infections.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the crystal structure of Ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate?

- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX system (e.g., SHELXL for refinement and SHELXS for structure solution) is widely used for small-molecule crystallography . Key parameters include low-temperature data collection (e.g., 153 K) to minimize thermal motion artifacts and achieve high-resolution data (mean C–C bond length precision of ~0.002 Å). Structure validation using R-factor (<0.05) and data-to-parameter ratios (>15:1) ensures reliability .

Q. How can thermodynamic properties (e.g., heat capacity) of this compound be experimentally measured?

- Answer : Low-temperature adiabatic calorimetry (e.g., TAU-10 calorimeter) is employed to measure heat capacities in the range of 5–370 K. Polynomial dependencies derived from experimental data enable calculation of standard thermodynamic functions (entropy, enthalpy) for condensed and gas phases. For example, analogous derivatives like ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate were analyzed using this method .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Answer : Use full chemical protective clothing and respiratory protection (e.g., P95 respirators for particulates). Avoid drainage system contamination due to unknown aquatic toxicity. While specific acute toxicity data is limited, assume precautionary measures akin to structurally related enoate esters (e.g., ethyl caffeate) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reaction pathways for this compound?

- Answer : DFT methods, such as the Colle-Salvetti correlation-energy functional, can model electron density and local kinetic energy to estimate correlation energies. Gradient expansions refine the correlation potential, validated against experimental data (e.g., ionization potentials, bond dissociation energies). For enoate derivatives, this approach predicts regioselectivity in cyclization or hydrogen-bonding interactions .

Q. What strategies resolve contradictions between experimental and computational data in structural or thermodynamic analyses?

- Answer : Discrepancies often arise from approximations in computational models (e.g., neglecting solvent effects). Calibrate DFT functionals using high-resolution crystallographic data (e.g., bond lengths, angles) and experimental thermodynamic parameters (e.g., heat capacity curves). For example, deviations in predicted vs. observed hydrogen-bonding patterns can be mitigated by incorporating graph-set analysis .

Q. How does hydrogen-bonding topology influence supramolecular assembly in crystalline forms?

- Answer : Graph-set analysis (e.g., Etter’s formalism) identifies recurring hydrogen-bond motifs (e.g., R₂²(8) rings). For enoate derivatives, intermolecular N–H⋯O and C–H⋯N interactions stabilize crystal packing. Directionality and donor-acceptor distances from SC-XRD data guide the design of co-crystals or polymorphs with tailored properties .

Q. What synthetic routes optimize yield and purity of this compound, and how are byproducts characterized?

- Answer : Condensation reactions between indazole-3-amine and ethyl cyanoacetate derivatives (e.g., Knoevenagel adducts) are common. Monitor reaction progress via HPLC or LC-MS. Byproducts like regioisomers or hydrazones (from competing pathways) are identified using HRMS and NMR. For example, analogous syntheses of (E)-ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate achieved >90% purity after recrystallization .

Methodological Notes

- Crystallography : Use ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen-bonding networks .

- Thermodynamics : Cross-validate calorimetry data with group-contribution models for analogous indazole-containing compounds .

- Computational Validation : Benchmark DFT results against experimental SC-XRD and IR spectra to ensure accuracy in charge distribution and vibrational modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.